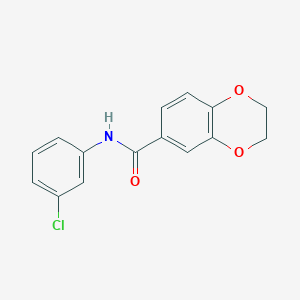
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is a thiourea derivative that has shown promising results in several studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antimicrobial activity: The compound has been reported to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea in lab experiments include its high purity and potential applications in various fields of science. However, its limitations include its cost and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has several potential future directions, including:
1. Development of new cancer drugs: The compound has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
2. Development of new antibiotics: The compound has been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
3. Development of new herbicides: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Conclusion:
This compound is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and has been reported to have antimicrobial and herbicidal activity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea involves the reaction between furan-2-carbonyl isothiocyanate and 4-piperidin-1-yl-phenylamine. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography. This method has been reported to yield high purity this compound.
Aplicaciones Científicas De Investigación
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been extensively studied for its potential applications in various fields of science. Some of the significant research areas include:
1. Medicinal Chemistry: The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
2. Agriculture: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Propiedades
Fórmula molecular |
C17H19N3O2S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c21-16(15-5-4-12-22-15)19-17(23)18-13-6-8-14(9-7-13)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,23) |
Clave InChI |
RGNPXVKRXWFEEU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)
